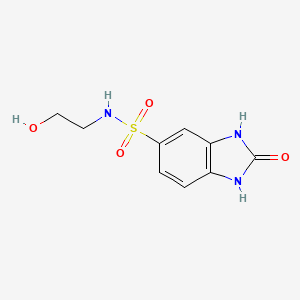

N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzimidazole, which is a type of organic compound. Benzimidazoles are heterocyclic aromatic organic compounds. This type of structure is found in many natural compounds such as vitamins and enzymes .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and sometimes X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzimidazoles, for example, can undergo a variety of reactions, including acting as ligands in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Carbon Capture

The compound, specifically its derivative N-(2-Hydroxyethyl) piperazine (HEPZ), has been used in amine scrubbing , a technique for capturing CO2 . It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator added in the mixed amine system to capture CO2 .

Synthesis of N,N-bis-(2-hydroxyethyl)oleamide

The compound has been used in the synthesis of N,N-bis-(2-hydroxyethyl)oleamide (NHEO) . The reaction kinetics at 140°C has been evaluated, and it follows a first order reaction rate which is in accordance with the reaction mechanism proposed .

Tissue Culture

The compound has been used in tissue culture applications .

Phosphorylation and Photophosphorylation

It has been used in the processes of phosphorylation and photophosphorylation .

Fixative Transmission Electron Microscopy

The compound has been used as a fixative in transmission electron microscopy .

Protein Synthesis

It has been used in protein synthesis .

Synthesis of 2-hydroxyethyl substituted bis(NHC)Pd(II) complexes

The compound has been used in the synthesis of 2-hydroxyethyl substituted bis(NHC)Pd(II) complexes .

Synthesis of N-coordinate-Pd(II)(NHC) complexes

It has also been used in the synthesis of N-coordinate-Pd(II)(NHC) complexes .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c13-4-3-10-17(15,16)6-1-2-7-8(5-6)12-9(14)11-7/h1-2,5,10,13H,3-4H2,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUDLWGVZVFJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)NCCO)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2666543.png)

![{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride](/img/structure/B2666545.png)

![4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2666548.png)

![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2666554.png)

![5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2666555.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2666557.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2666560.png)